molecular formula C18H22F3N7O2 B10981949 1-({1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

1-({1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B10981949
M. Wt: 425.4 g/mol
InChI Key: WILLSDRXZXZVKP-UHFFFAOYSA-N
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Description

1-({1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide (let’s call it “Compound X” for brevity) belongs to the class of heterocyclic compounds. Its unique structure combines two pharmaceutically active moieties: triazole and thiadiazine. These compounds play a crucial role in drug design and development due to their diverse applications as synthetic intermediates and potential pharmaceuticals .

Preparation Methods

Synthetic Routes: Several synthetic approaches exist for Compound X. One method involves the reaction of a precursor (let’s call it Compound Y) with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The reaction occurs in refluxing ethanol, catalyzed by piperidine, resulting in Compound X .

Industrial Production: Industrial-scale production methods for Compound X may involve modifications of the synthetic routes mentioned above. Optimization for yield, scalability, and cost-effectiveness is essential.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents can be introduced at specific positions. Common reagents include oxidizing agents, reducing agents, and nucleophiles. Major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry:

  • Compound X serves as a versatile building block for designing novel molecules.
  • Its unique structure influences reactivity and interactions with other compounds.
Biology and Medicine:

    Anticancer: Compound X shows promise as an anticancer agent.

    Antimicrobial: It exhibits activity against bacteria and fungi.

    Analgesic and Anti-inflammatory:

    Antioxidant: Protects against oxidative stress.

    Antiviral: May inhibit viral replication.

Industry:

    Enzyme Inhibitors: Carbonic anhydrase inhibitors, cholinesterase inhibitors, and more.

    Antitubercular Agents: Investigated for tuberculosis treatment.

Mechanism of Action

Compound X likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its fusion of triazole and thiadiazine rings. Similar compounds include other triazolothiadiazines (isomers I, II, III, and IV) with distinct properties .

Biological Activity

The compound 1-({1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C17H20F3N5O\text{C}_{17}\text{H}_{20}\text{F}_{3}\text{N}_{5}\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from recent studies.

Research indicates that the compound may exert its effects through inhibition of specific signaling pathways involved in inflammation and tumor growth. For instance, studies have shown that triazole derivatives can modulate the activity of nuclear receptors such as RORγt, which plays a crucial role in immune response and cancer progression .

Anticancer Activity

A significant area of interest is the compound's anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, a study reported IC50 values indicating potent inhibitory activity against colon carcinoma cells (HCT-116) and breast cancer cells (MCF-7) with values ranging from 10 to 50 µM depending on the cell line tested .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT-11620Inhibition of cell proliferation
MCF-715Induction of apoptosis
A549 (Lung)30Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Case Study: In Vivo Efficacy

In vivo studies have further elucidated the compound's efficacy. A murine model of acute inflammation demonstrated significant reduction in paw edema when treated with this compound compared to controls. The observed reduction was statistically significant (p < 0.05), reinforcing its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications to the piperidine ring and the introduction of trifluoromethyl groups have been shown to enhance potency and selectivity against target enzymes involved in cancer progression.

Table 2: SAR Analysis

Compound VariantModificationBiological Activity
Variant ATrifluoromethyl groupIncreased potency
Variant BHydroxyl substitutionReduced cytotoxicity
Variant CMethyl group additionEnhanced selectivity

Properties

Molecular Formula

C18H22F3N7O2

Molecular Weight

425.4 g/mol

IUPAC Name

1-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H22F3N7O2/c19-18(20,21)17-24-23-13-1-2-14(25-28(13)17)26-7-5-12(6-8-26)16(30)27-9-3-11(4-10-27)15(22)29/h1-2,11-12H,3-10H2,(H2,22,29)

InChI Key

WILLSDRXZXZVKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)C(=O)N)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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